E3 Ligase Ligand-linker Conjugate 83 E3 Ligase Ligand-linker Conjugate 83
Brand Name: Vulcanchem
CAS No.:
VCID: VC16585751
InChI: InChI=1S/C31H43N5O6/c1-31(2,3)42-30(41)32-20-7-5-19(6-8-20)18-34(4)21-13-15-35(16-14-21)22-9-10-23-24(17-22)29(40)36(28(23)39)25-11-12-26(37)33-27(25)38/h9-10,17,19-21,25H,5-8,11-16,18H2,1-4H3,(H,32,41)(H,33,37,38)
SMILES:
Molecular Formula: C31H43N5O6
Molecular Weight: 581.7 g/mol

E3 Ligase Ligand-linker Conjugate 83

CAS No.:

Cat. No.: VC16585751

Molecular Formula: C31H43N5O6

Molecular Weight: 581.7 g/mol

* For research use only. Not for human or veterinary use.

E3 Ligase Ligand-linker Conjugate 83 -

Specification

Molecular Formula C31H43N5O6
Molecular Weight 581.7 g/mol
IUPAC Name tert-butyl N-[4-[[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-methylamino]methyl]cyclohexyl]carbamate
Standard InChI InChI=1S/C31H43N5O6/c1-31(2,3)42-30(41)32-20-7-5-19(6-8-20)18-34(4)21-13-15-35(16-14-21)22-9-10-23-24(17-22)29(40)36(28(23)39)25-11-12-26(37)33-27(25)38/h9-10,17,19-21,25H,5-8,11-16,18H2,1-4H3,(H,32,41)(H,33,37,38)
Standard InChI Key LDLCEEFOVTVEAT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Introduction

Definition and Role in Targeted Protein Degradation

E3 Ligase Ligand-Linker Conjugate 83 is hypothesized to belong to the class of bifunctional molecules that recruit E3 ubiquitin ligases to proximity with a target protein, enabling its ubiquitination and degradation. Such conjugates typically comprise three elements:

  • E3 Ligase-Binding Moiety: Often derived from immunomodulatory imide drugs (IMiDs) like thalidomide analogs (e.g., pomalidomide, lenalidomide) that bind CRBN .

  • Linker: A chemical spacer that optimizes ternary complex formation between the E3 ligase, target protein, and PROTAC.

  • Target-Binding Unit: A ligand specific to the protein of interest (POI).

The conjugate’s design balances binding affinity, linker flexibility, and physicochemical properties to ensure cellular permeability and degradation efficiency .

Chemical Structure and Linker Attachment Strategies

Core Ligand Structure

Based on analogous CRBN-targeting PROTACs, Conjugate 83 likely features a phthalimide or glutarimide scaffold. For example, lenalidomide derivatives are frequently functionalized at the 4- or 5-position of the phthalimide ring to enable linker attachment (Figure 1) . Substituents at these positions influence CRBN binding and degradation activity.

Linker Design and Bond Formation

Linkers in CRBN-based PROTACs are commonly attached via:

  • Ether Bonds: Utilizing Mitsunobu reactions or nucleophilic substitutions with hydroxy-, bromo-, or iodo-terminated linkers .

  • Amide Bonds: Coupling carboxylic acid-terminated linkers to amine-functionalized ligands .

  • Alkyl Chains: Introduced via Sonogashira cross-coupling or hydrogenation of alkyne intermediates .

A representative synthesis route for alkyl-connected lenalidomide derivatives involves:

  • Radical bromination of methyl 3-bromo-2-methylbenzoate (76) to yield 77 .

  • Condensation with a glutarimide ring to form bromo-lenalidomide (78).

  • Sonogashira coupling with alkyne-terminated linkers to produce intermediates like 79, followed by hydrogenation to 80 (Scheme 16) .

Table 1: Synthetic Yields for Analogous Lenalidomide-Linker Conjugates

Reaction StepReagents/ConditionsYield (%)Reference
Sonogashira Cross-CouplingPd(PPh₃)₄, CuI, DIPEA, THF41–81
HydrogenationPd/C, H₂, MeOH58–91

Synthesis and Optimization

Key Synthetic Challenges

  • Regioselectivity: Functionalization at specific positions (e.g., 4- vs. 5-position) on the phthalimide ring requires precise control to maintain CRBN binding .

  • Linker Length and Flexibility: Optimal linker length (e.g., PEG units, alkyl chains) ensures proper orientation of the POI and E3 ligase. Overly rigid or long linkers may reduce degradation efficiency .

Case Study: Improving Degradation Efficacy

In studies of analogous conjugates, varying the linker attachment site significantly impacted degradation. For example:

  • ERRα-targeting PROTACs showed enhanced degradation when the E3 ligase was recruited to regions distal to the ligand-binding site .

  • Conjugates with proximal lysine residues exhibited improved ubiquitination rates due to enhanced E2-E3-substrate proximity .

Physicochemical and Pharmacological Properties

Solubility and Permeability

  • LogP Values: CRBN ligands with alkyl linkers (e.g., 79, 80) typically exhibit logP values between 2.5–4.0, balancing membrane permeability and aqueous solubility .

  • Molecular Weight: Conjugates often exceed 800 Da, posing challenges for cellular uptake. Strategies like PEGylation or prodrug approaches mitigate this .

Degradation Metrics

While specific data for Conjugate 83 is unavailable, CRBN-based PROTACs targeting proteins like BRD4 achieve DC₅₀ (half-maximal degradation concentration) values in the low nanomolar range .

Applications and Future Directions

Therapeutic Targets

  • Oncology: Degradation of oncogenic proteins (e.g., BET family, BCR-ABL) .

  • Neurodegeneration: Targeting tau aggregates in Alzheimer’s disease .

Emerging Technologies

  • Photocaged PROTACs: Incorporating photolabile groups (e.g., nitroveratryloxy-carbonyl) enables spatiotemporal control of degradation .

  • Dual-PROTACs: Simultaneous recruitment of two E3 ligases to enhance degradation efficiency .

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